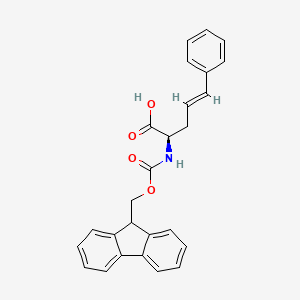

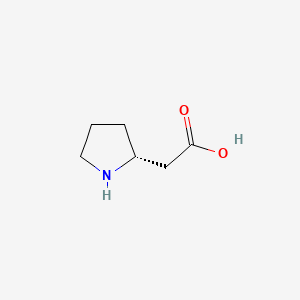

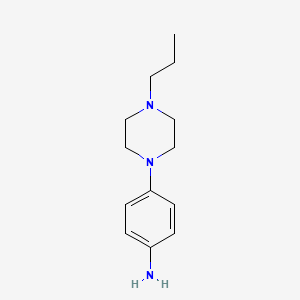

![molecular formula C5H11N3S B1336983 [(E)-2-甲基丙烯亚氨基]硫脲 CAS No. 21009-72-3](/img/structure/B1336983.png)

[(E)-2-甲基丙烯亚氨基]硫脲

描述

[(E)-2-methylpropylideneamino]thiourea is a chemical compound that falls within the broader class of thiourea derivatives. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two amine groups. These compounds are known for their versatile applications in organic synthesis, medicinal chemistry, and as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy .

Synthesis Analysis

The synthesis of thiourea derivatives can involve various starting materials and catalysts. For instance, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of complex compounds such as 4,4′-methylenebis(5-phenyl-4-imidazoline-2-thione) . Another example is the synthesis of 2-aminothiazoles from methyl ketones/unsaturated methyl ketones and thiourea using I2/CuO as a catalyst, which yields E-isomers of the target molecules . These methods highlight the reactivity of thiourea and its derivatives in forming heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be elucidated using techniques such as NMR, HRMS, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of N-(4-methylbenzamido)-N′-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea has been determined, revealing intra- and intermolecular hydrogen bonds and C–H··· interactions that stabilize the crystal structure . Similarly, the target compounds in the synthesis of 2-aminothiazoles were characterized and further confirmed by X-ray crystallographic analysis .

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, often acting as nucleophiles due to the presence of the thiocarbonyl group. The acid-catalyzed reaction of thiourea with ketones is an example of such reactivity, leading to the formation of imidazoline derivatives . Additionally, thiourea derivatives can act as CSAs in the enantiodiscrimination of amino acid derivatives, where their interaction with substrates is mediated by base additives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the presence of substituents such as trifluoromethyl groups can affect the compound's fungicidal activities, as seen in the bioassay results for N-(4-methylbenzamido)-N′-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea . The solubility of these compounds in organic solvents like CDCl3 can be enhanced with additives, which is crucial for their application as CSAs in NMR spectroscopy .

科学研究应用

合成和生物活性

硫脲,包括 [(E)-2-甲基丙烯亚氨基]硫脲衍生物,是重要的含硫和氮化合物,因其在药物研究和其他生物活性中的重要作用而受到认可。研究表明它们在开发潜在抗癌剂方面具有重要意义,其中新型硫脲衍生物对癌细胞系的细胞毒性强,在有效性方面超过了羟基脲等标准治疗方法 Ruswanto 等,2015。类似地,对 N-苯甲酰-N'-烷基硫脲及其金属配合物的研究揭示了显着的抗真菌活性,展示了开发新型抗菌剂的潜力 Rafael del Campo 等,2004。

环境和工业应用

除了生物医学应用外,硫脲衍生物还因其环境和工业意义而受到研究。1,3-二取代硫脲衍生物的绿色合成方法强调了一种环保的方法,该方法利用太阳能,减少了对硫光气等有害物质的依赖 Priyanka P. Kumavat 等,2013。此外,硫脲用作酸性介质中金属的腐蚀抑制剂,证明了它们保护工业材料的潜力,将它们的化学结构与其作为抑制剂的效率联系起来 Muzaffer Özcan 等,2004。

催化应用

在有机化学领域,硫脲衍生物,包括 [(E)-2-甲基丙烯亚氨基]硫脲,已作为催化剂找到应用。它们促进了各种化学反应,例如酮与硝基烯的高对映选择性共轭加成,证明了基于硫脲的催化剂在合成对映体富集化合物中的广泛适用性和多功能性 黄宏兵和 E. 雅各布森,2006。

作用机制

安全和危害

未来方向

Thiourea has been gaining increasing attention in the scientific community due to its fast reaction kinetics and less harmful nature . It has been used in the processes of obtaining drugs and is intensively used in organic synthesis . Future research may focus on the development of more sustainable methods for the synthesis and use of thiourea and its derivatives.

属性

IUPAC Name |

[(E)-2-methylpropylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGCVMPYARLSFM-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430532 | |

| Record name | NSC76187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-2-methylpropylideneamino]thiourea | |

CAS RN |

21009-72-3 | |

| Record name | NSC76187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC76187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

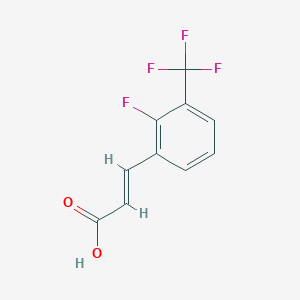

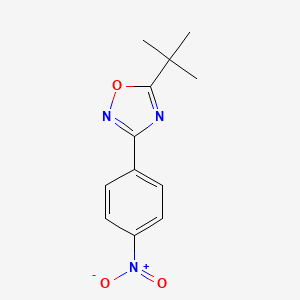

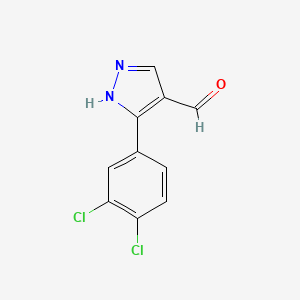

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)

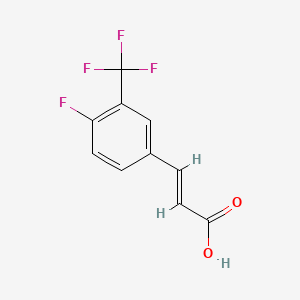

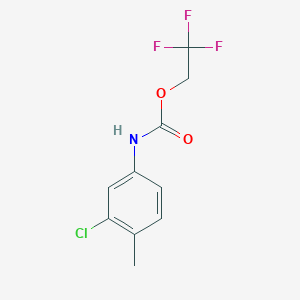

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

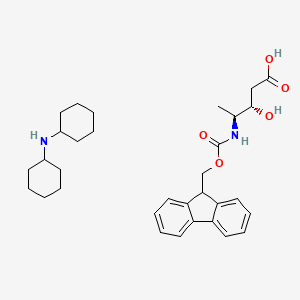

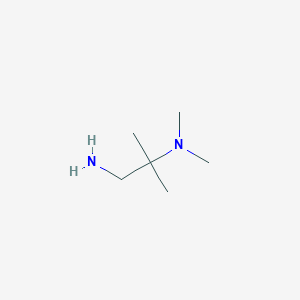

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)